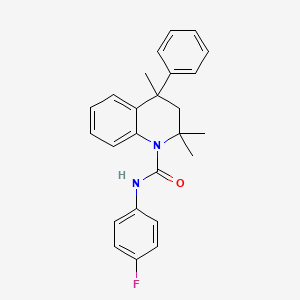![molecular formula C19H19FN4O B11186703 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol](/img/structure/B11186703.png)
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a piperazine ring substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a quinazolinone precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like H₂/Pd, and bases like NaOCH₃. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of dihydroquinazolinone derivatives .
Scientific Research Applications
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of nucleoside transporters, leading to altered cellular uptake of nucleosides .
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also a nucleoside transporter inhibitor but has a different core structure.
1-(4-Fluorophenyl)piperazine: A simpler compound with similar functional groups but lacking the quinazolinone core.
Uniqueness
2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core and a fluorophenyl-substituted piperazine ring. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H19FN4O/c20-15-6-2-4-8-17(15)24-11-9-23(10-12-24)13-18-21-16-7-3-1-5-14(16)19(25)22-18/h1-8H,9-13H2,(H,21,22,25) |
InChI Key |
MRVUXANCKGBBBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11186622.png)

![(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B11186629.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11186633.png)
![2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate](/img/structure/B11186641.png)
![3'-(4-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11186642.png)
![methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11186644.png)
![N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B11186648.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11186651.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B11186652.png)
![2'-amino-1-(hydroxymethyl)-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile](/img/structure/B11186657.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11186673.png)
![2-{5-[5-(butylsulfanyl)-1,3,4-oxadiazol-2-yl]pentyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11186678.png)
![9-(4-methoxyphenyl)-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11186680.png)
